molecular formula C8H7N3O2 B1295178 2-Methyl-5-nitro-2H-indazole CAS No. 5228-48-8

2-Methyl-5-nitro-2H-indazole

Cat. No.: B1295178
CAS No.: 5228-48-8
M. Wt: 177.16 g/mol
InChI Key: IWPBWVZEOVCZRX-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The presence of a nitro group at the 5-position and a methyl group at the 2-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-nitrobenzylamine derivatives. For instance, the reaction of 2-nitrobenzylamine with acetic anhydride in the presence of a base such as sodium acetate can yield this compound .

Another method involves the nitration of 2-Methyl-2H-indazole. This can be done using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration reaction, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Methyl-5-amino-2H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Oxidation: 2-Carboxy-5-nitro-2H-indazole.

Scientific Research Applications

2-Methyl-5-nitro-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2H-indazole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

    2-Methyl-5-amino-2H-indazole: The amino group can make it more reactive in nucleophilic substitution reactions compared to the nitro group.

Uniqueness

2-Methyl-5-nitro-2H-indazole is unique due to the presence of both the nitro and methyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPBWVZEOVCZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966658
Record name 2-Methyl-5-nitro-2H-indazole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5228-48-8
Record name 2-Methyl-5-nitroindazole
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Record name 5228-48-8
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Record name 2-Methyl-5-nitro-2H-indazole
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Record name 2-Methyl-5-nitro-2H-indazole
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Record name 2-Methyl-5-nitroindazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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